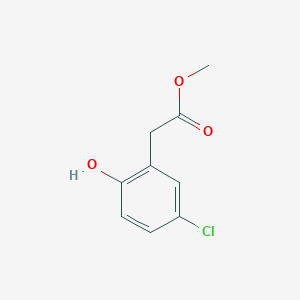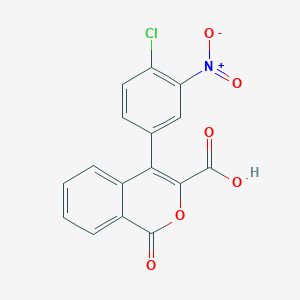
N-(3-Sulfamoylphenyl)guanidine
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
It is known that sulfonamides, a class of compounds to which 3-guanidinobenzenesulfonamide belongs, often target enzymes involved in the synthesis of folic acid, such as dihydropteroate synthase . These enzymes play a crucial role in bacterial growth and survival, making them ideal targets for antibacterial drugs .
Mode of Action
Sulfonamides, including 3-Guanidinobenzenesulfonamide, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthase, they prevent PABA from accessing the site, thereby inhibiting the production of folic acid . This results in the inhibition of bacterial growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by 3-Guanidinobenzenesulfonamide is the folic acid synthesis pathway . By inhibiting the enzyme dihydropteroate synthase, 3-Guanidinobenzenesulfonamide prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . This disruption in the pathway leads to a decrease in the production of folic acid, which is essential for the synthesis of nucleic acids and the growth and survival of bacteria .
Result of Action
The primary result of the action of 3-Guanidinobenzenesulfonamide is the inhibition of bacterial growth and proliferation . By preventing the synthesis of folic acid, an essential component for bacterial survival, 3-Guanidinobenzenesulfonamide effectively halts the growth of bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Sulfamoylphenyl)guanidine typically involves the reaction of 3-nitrobenzenesulfonamide with guanidine. The process can be summarized as follows:
Reduction of 3-nitrobenzenesulfonamide: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Formation of this compound: The resulting 3-aminobenzenesulfonamide is then reacted with guanidine in the presence of a suitable catalyst or under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Sulfamoylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the guanidine group or the phenyl ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the guanidine group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Iron powder, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Sulfonic acids.
Reduction Products: Amines and modified guanidines.
Substitution Products: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
N-(3-Sulfamoylphenyl)guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Comparaison Avec Des Composés Similaires
N-(4-Sulfamoylphenyl)guanidine: Similar structure but with the sulfonamide group at the para position.
N-(2-Sulfamoylphenyl)guanidine: Sulfonamide group at the ortho position.
N-(3-Sulfamoylphenyl)thiourea: Thiourea group instead of guanidine.
Uniqueness: N-(3-Sulfamoylphenyl)guanidine is unique due to the specific positioning of the sulfonamide group, which can influence its reactivity and interaction with biological targets. The combination of the guanidine and sulfonamide groups provides a versatile scaffold for the development of new compounds with diverse applications.
Propriétés
IUPAC Name |
2-(3-sulfamoylphenyl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2S/c8-7(9)11-5-2-1-3-6(4-5)14(10,12)13/h1-4H,(H4,8,9,11)(H2,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXHYJJFLGCHBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)N=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3137775.png)








![1-(2-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B3137837.png)


